molecular formula C19H19N7O B10912483 5-phenyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-phenyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10912483
M. Wt: 361.4 g/mol
InChI Key: ODYJPFBBJVSLAY-UHFFFAOYSA-N
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Description

5-PHENYL-N~7~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-N~7~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors. One common method is the reaction of 3(5)-aminopyrazoles with suitable aldehydes or ketones, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of catalysts such as CuCl and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-PHENYL-N~7~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 5-PHENYL-N~7~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, this compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The molecular pathways involved include the modulation of cell cycle checkpoints and induction of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-PHENYL-N~7~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of pyrazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDK2/cyclin A2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

5-phenyl-N-[(2-propylpyrazol-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H19N7O/c1-2-10-25-15(8-9-22-25)12-20-18(27)17-11-16(14-6-4-3-5-7-14)24-19-21-13-23-26(17)19/h3-9,11,13H,2,10,12H2,1H3,(H,20,27)

InChI Key

ODYJPFBBJVSLAY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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